molecular formula C18H14BrClN2O4 B5232087 (5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione

(5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione

Cat. No.: B5232087
M. Wt: 437.7 g/mol
InChI Key: WLAIBCFIHYVHSC-AUWJEWJLSA-N
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Description

(5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione typically involves the condensation of appropriate benzaldehyde derivatives with imidazolidine-2,4-dione under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring purity and consistency of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions could target the imidazolidine ring or the benzylidene moiety.

    Substitution: Halogen atoms (bromo and chloro) in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers might explore its potential as a lead compound for drug development.

Medicine

In medicine, derivatives of imidazolidine-2,4-dione are often investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3-bromo-4-hydroxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione
  • (5Z)-5-(4-hydroxy-5-methoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione
  • (5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-benzylimidazolidine-2,4-dione

Uniqueness

The uniqueness of (5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This makes it a valuable target for further research and development.

Properties

IUPAC Name

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O4/c1-26-15-8-11(6-13(19)16(15)23)7-14-17(24)22(18(25)21-14)9-10-2-4-12(20)5-3-10/h2-8,23H,9H2,1H3,(H,21,25)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAIBCFIHYVHSC-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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